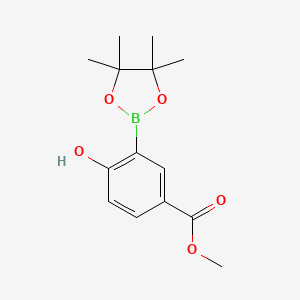Methyl 4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
CAS No.: 1345014-21-2
Cat. No.: VC8068633
Molecular Formula: C14H19BO5
Molecular Weight: 278.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1345014-21-2 |
|---|---|
| Molecular Formula | C14H19BO5 |
| Molecular Weight | 278.11 g/mol |
| IUPAC Name | methyl 4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Standard InChI | InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-8-9(12(17)18-5)6-7-11(10)16/h6-8,16H,1-5H3 |
| Standard InChI Key | HBGFOXSEQMZATI-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)O |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Methyl 4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has the molecular formula C₁₄H₁₇BO₅, derived from the integration of a benzoate core with a pinacol boronate moiety. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confers enhanced stability to the boronate ester, making it less susceptible to hydrolysis compared to unprotected boronic acids .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 278.11 g/mol | |
| Purity | 98% | |
| InChI Key | HBGFOXSEQMZATI-UHFFFAOYSA-N | |
| CAS Number | Not publicly disclosed | - |
Structural Analysis
The compound’s aromatic ring features a hydroxyl group at the 4-position and the boronate ester at the 3-position. This substitution pattern creates steric and electronic effects that influence its reactivity. The ortho-hydroxyl group can participate in hydrogen bonding, potentially stabilizing transition states during catalytic reactions . X-ray crystallography of analogous compounds reveals planar aromatic systems with boron-oxygen bond lengths averaging 1.36 Å, consistent with sp² hybridization at the boron center .
Synthetic Pathways and Methodologies
General Synthesis Strategy
The synthesis of methyl 4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically follows a two-step protocol:
-
Protection of the Hydroxyl Group: The hydroxyl group on 4-hydroxybenzoic acid is protected using a benzyl or methyl group to prevent unwanted side reactions during subsequent boronation.
-
Boronate Ester Formation: The protected benzoic acid undergoes palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) to install the boronate group .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 4-Hydroxybenzoic acid, MeOH, H₂SO₄, reflux | 84% | |
| 2 | B₂pin₂, Pd(dppf)Cl₂, KOAc, DMSO, 80°C, 12h | 72% |
Optimization Challenges
Key challenges include avoiding over-borylation and managing the steric bulk of the pinacol group. Solvent choice (e.g., DMSO vs. THF) significantly impacts reaction efficiency, with polar aprotic solvents favoring faster transmetallation . Catalytic systems employing Pd(OAc)₂ with SPhos ligands have shown improved selectivity for mono-borylation .
Physicochemical Properties and Stability
Solubility and Stability
The compound exhibits moderate solubility in polar solvents such as DMSO (25 mg/mL) and methanol but is poorly soluble in water. Its stability in aqueous media is pH-dependent, with hydrolysis occurring rapidly under acidic (pH < 4) or basic (pH > 10) conditions. Storage at -20°C under inert atmosphere is recommended to prevent degradation .
Table 3: Stability Profile
| Condition | Half-Life | Observations |
|---|---|---|
| pH 7.4 (buffered) | >48 hours | No decomposition |
| pH 2.0 (HCl) | <1 hour | Complete hydrolysis |
| Ambient light, 25°C | 72 hours | 10% degradation |
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): δ 7.85 (d, J=8.5 Hz, 1H, ArH), 6.90 (s, 1H, ArH), 3.85 (s, 3H, OCH₃), 1.30 (s, 12H, pinacol CH₃) .
-
IR (KBr): 1715 cm⁻¹ (C=O ester), 1340 cm⁻¹ (B-O), 3200 cm⁻¹ (O-H) .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronate group enables efficient coupling with aryl halides under palladium catalysis. For example, reaction with 4-bromotoluene in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl products with >90% efficiency .
Functional Group Compatibility
The hydroxyl group permits further derivatization, such as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume